molecular formula C23H25ClN4O3 B3013015 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1010869-90-5

1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B3013015
CAS No.: 1010869-90-5
M. Wt: 440.93
InChI Key: WCEWFZNKROSTOP-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide (hereafter referred to as Compound A) is a pyrazole-based molecule featuring a 4-chlorophenyl-substituted pyrazole core linked to a 3-hydroxyphenoxyethyl-piperidine-4-carboxamide moiety. Its molecular formula is C26H28ClN4O3 (based on analogous structures in and ).

Properties

IUPAC Name

1-[2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c24-17-3-1-15(2-4-17)20-14-26-27-22(20)19-6-5-18(13-21(19)29)31-12-11-28-9-7-16(8-10-28)23(25)30/h1-6,13-14,16,29H,7-12H2,(H2,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEWFZNKROSTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors such as the presence of other drugs, the patient’s health status, and genetic factors can influence the compound’s action, efficacy, and stability. For example, the compound is used in combination with fulvestrant, an estrogen receptor antagonist, for the treatment of certain types of breast cancer. The patient’s health status, including liver and kidney function, can also affect the metabolism and excretion of the drug, potentially impacting its efficacy and side effects.

Biological Activity

The compound 1-(2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H23ClN4O3
  • Molecular Weight : 392.86 g/mol
  • CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its structural components, which include:

  • Piperidine moiety : Known for various pharmacological effects, including analgesic and anti-inflammatory properties.
  • Pyrazole ring : Associated with anti-inflammatory and anticancer activities.
  • Chlorophenyl group : Enhances lipophilicity, potentially improving bioavailability.

1. Anti-inflammatory Activity

Research indicates that compounds similar to the target molecule exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells, suggesting a potential mechanism for neuroprotection in conditions like Parkinson's disease .

2. Anticancer Potential

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival and proliferation may contribute to its anticancer properties .

3. Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in inflammatory pathways:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced synthesis of prostaglandins, thus alleviating inflammation.
  • Inducible Nitric Oxide Synthase (iNOS) : Inhibition results in decreased nitric oxide production, contributing to anti-inflammatory effects .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated that similar pyrazole compounds significantly reduced LPS-induced inflammation in microglial cells by inhibiting NF-kB signaling pathways .
Study 2Investigated the anticancer effects of pyrazole derivatives, showing that they can induce apoptosis in various cancer cell lines through modulation of apoptosis-related proteins .
Study 3Evaluated enzyme inhibition properties, revealing strong activity against urease and acetylcholinesterase, indicating potential therapeutic applications in treating infections and neurodegenerative diseases .

Comparison with Similar Compounds

Core Pyrazole Modifications

Compound A shares structural similarities with several pyrazole derivatives, differing primarily in substituents and appended functional groups:

Compound Name Key Structural Features Biological Relevance Reference
Compound A 4-(4-chlorophenyl)-1H-pyrazole, 3-hydroxyphenoxyethyl-piperidine-4-carboxamide Enhanced receptor binding via Cl and hydroxyl groups
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one 4-chlorophenyl and 4-fluorophenyl on pyrazole, piperidine-4-one Fluorine improves metabolic stability; ketone enhances reactivity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Dichlorophenyl and pyridylmethyl groups Increased halogen content boosts antimicrobial activity
2-{4-[5-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-3-yl]piperidin-1-yl}-2-oxoethanol Pyrimidinyl and chlorophenyl substituents Pyrimidine enhances π-π stacking in receptor pockets

Key Observations :

  • Halogenation : The 4-chlorophenyl group in Compound A and analogues (e.g., ) is critical for hydrophobic interactions. Fluorine substitution (as in ) introduces electronegativity, improving binding to targets like microbial enzymes.
  • Piperidine Modifications: Replacing the carboxamide in Compound A with a ketone () or oxoethanol () alters solubility and metabolic pathways.

Pharmacological Activity

Receptor Binding and Selectivity

  • Compound A : Likely targets neurotensin receptors (NTS1/NTS2) due to structural resemblance to pyrazole-carboxamides in . Calcium mobilization assays (EC50) and competitive binding (IC50) are standard metrics for such activity .
  • Fluorinated Analogues : The compound in showed enhanced microbial inhibition (MIC: 2–8 µg/mL against S. aureus) due to fluorine’s electronegativity and improved membrane penetration .
  • Dichlorophenyl Derivatives : highlights potent antifungal activity (IC50: 0.5 µM against C. albicans) attributed to increased halogen density .

Metabolic Stability

  • The 3-hydroxyphenoxy group in Compound A may increase susceptibility to glucuronidation, whereas fluorinated analogues () exhibit prolonged half-lives due to C-F bond stability.

Characterization

  • 1H/19F NMR and MS : Standard for verifying substituent positions (e.g., 19F NMR in for fluorophenyl groups) .
  • X-ray Crystallography : Used in and to confirm planar pyrazole rings and intermolecular hydrogen bonding, critical for crystal packing and stability .

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